Cas no 522-12-3 (Quercitrin)
Quercitrine is een flavonoïde glycoside dat van nature voorkomt in verschillende planten, zoals eiken en appels. Deze verbinding staat bekend om zijn antioxiderende eigenschappen, waardoor het effectief vrije radicalen kan neutraliseren en oxidatieve stress kan verminderen. Quercitrine vertoont ook ontstekingsremmende en antimicrobiële activiteiten, wat het waardevol maakt voor onderzoek op het gebied van gezondheid en farmacie. Dankzij zijn stabiliteit en goede oplosbaarheid in water wordt het vaak gebruikt in wetenschappelijke studies en potentiële toepassingen in voedingssupplementen. De combinatie van biologische activiteiten en lage toxiciteit maakt quercitrine een veelbelovende stof voor verdere ontwikkeling.
Quercitrin structure
Product Name:Quercitrin
CAS-nummer:522-12-3
MF:C21H20O11
MW:448.376907348633
MDL:MFCD00016932
CID:37989
PubChem ID:329747128
Update Time:2026-02-26
Quercitrin Chemische en fysische eigenschappen
Naam en identificatie
-
- quercetin-3-rhamnoside
- Quercitrin
- 3-[(6-Deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one
- 4H-1-Benzopyran-4-one,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- QUERCETIN 3-L-RHAMNOSIDE
- Quercetin 3-rhamnoside
- Quercetin 3-Sulfate
- QUERCITRIN(AS) PrintBack
- QUERCITRIN(P) PrintBack
- QUERCITRIN(RG)
- Quercitrin, froM Albizia julibrissin
- Quercitroside
- 3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one
- FLAVIN
- quercetin-3-L-rhamnoside
- quercetin-3-O-rhamnoside
- QUERCETRIN
- quercimelin
- thujin
- usafcf-2
- 3,3′,4′,5,7-Pentahydroxyflavone 3-rhamnoside
- 3-O-Rhamnosylquercetin
- Quercetin 3-O-rhamnoside
- [ "Quercetin 3-O-rhamnoside" ]
- Quercitronic acid
- Quercetin 3-O-alpha-L-rhamnoside
- 3,3',4',5,7-Pentahydroxyflavone-3-L-rhamnoside
- NSC9221
- Quercetin, 3-(6-deoxy-alpha-L-mannopyranoside)
- 2Y8906LC5P
- Mannopyranoside, quercetin-3 6-deoxy-, alpha-L-
- Quercetin 3-O-alpha-rhamnopyranoside
- Usaf cf-2
- Quercetrin-3-O-
- SMP1_000253
- 3-((6-DEOXY-alpha-L-MANNOPYRANOSYL)OXY)-2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-4H-1-BENZOPYRAN-4-ONE
- AC-34266
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
- 5,7,3',4'-TETRAHYDROXYFLAVONOL 3-O-RHAMNOSIDE
- Q1649777
- NCI-C60102
- QUERCETIN 3-O-.ALPHA.-L-RHAMNOPYRANOSIDE
- QUERCETIN 3-A-L-RHAMNOSIDE
- Quercetin 3-O-L-rhamnoside
- Rhamnoside, quercetin-3
- QUERCITRIN [HSDB]
- BRD-K98601533-001-01-7
- ACon1_000189
- 4H-1-Benzopyran-4-one, 3-((6-deoxy-.alpha.-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- QUERCETIN-3-O-.ALPHA.-RHAMNOSIDE
- Quercitrin, primary pharmaceutical reference standard
- NS00006156
- UNII-2Y8906LC5P
- Quercitroside,(S)
- AI3-36095
- QCT
- BDBM84978
- Q-100588
- QUERCETIN 3-RHAMNOPYRANOSIDE
- CI 75720
- 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- Flavone, 3,3',4',5,7-pentahydroxy-, 3-rhamnoside
- DTXSID50200230
- luteolin 6-deoxy-alpha-L-mannopyranoside
- Q-100945
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
- 3-O-alpha-L-RHAMNOPYRANOSYLQUERCETIN
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-chromen-4-one
- AKOS000278033
- ((2S,3R,4R,5R,6S)-3,4,
- Flavone, 3,3',4',5,7-pentahydroxy-, 3-(6-deoxy-alpha-L-mannopyranoside)
- 3-((6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)OXY)-2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-4H-1-BENZOPYRAN-4-ONE
- 2-(3,4-dihydroxyphenyl)-
- OXGUCUVFOIWWQJ-HQBVPOQASA-N
- C01750
- s3824
- C.I. 75720
- Quercetin 3-O-.alpha.-L-rhamnoside
- EINECS 208-322-5
- CS-5408
- 3,3',4',5,7-PENTAHYDROXYFLAVONE 3-L-RHAMNOSIDE
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one
- cid_5280459
- SCHEMBL147092
- Flavone, 3,3',4',5, 7-pentahydroxy-, 3-rhamnoside
- WA 17779
- 3-O-a-L-Rhamnopyranosyloxy-3',4',5,7-tetrahydroxyflavone
- NSC-9221
- SMR001397103
- 5-18-05-00514 (Beilstein Handbook Reference)
- 522-12-3
- Quercitin-3-rhamnoside
- MFCD00016932
- quercetin-3-O-alpha-rhamnoside
- QUERCITRIN (QUERCETIN-3-O-RHAMNOSIDE) (CONSTITUENT OF GINKGO)
- 3-O-.ALPHA.-L-RHAMNOPYRANOSYLQUERCETIN
- 3-((6-Deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one
- HSDB 4339
- CHEMBL82242
- MEGxp0_000185
- HY-N0418
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-.alpha.-L-mannopyranoside
- DTXCID50122721
- 3-((6-Deoxy-alpha-L-mannopyranosyl)-oxy)-2-(3,4-dihydr oxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- BRN 0068135
- Quercetin 3-O-rhamnopyranoside
- BIDD:PXR0076
- QUERCITRIN [MI]
- CCG-269215
- QUERCITRIN (QUERCETIN-3-O- RHAMNOSIDE) (CONSTITUENT OF GINKGO) [DSC]
- 4H-1-Benzopyran-4-one, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- Quercetrin-3-O-rham
- 5,7-dihydroxy-3-
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- MLS002472998
- Quercetin 3-O-alpha-L-rhamnopyranoside
- BDBM50056315
- HMS2219D24
- AC-20295
- QUERCETIN 3-O-.ALPHA.-RHAMNOPYRANOSIDE
- 3-((6-Deoxy-alpha-L-mannopyranosyl)-oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- BS-16996
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-alpha-L-mannopyranoside
- 5-trihydroxy-6-methyltetrahydro-
- 1ST40260
- Rhamnosyl-3-quercitin
- 4gue
- CHEBI:17558
- 3-rhamnosyl quercetin
- 2-(3,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-chromen-4-one
- BDBM513036
- Flavone,3',4',5,7-pentahydroxy-, 3-(6-deoxy-.alpha.-L-mannopyranoside)
- LS-14858
- FT-0603445
- Quercetin, 3-(6-deoxy-.alpha.-L-mannopyranoside)
- BDBM50022445
- HMS3355G11
- SCHEMBL147093
- acs.jmedchem.1c00409_ST.632
- Flavonol base + 4O, O-dHex
- DTXSID40871736
- Flavone,3',4',5,7-pentahydroxy-, 3-rhamnoside
- 3,4',5,7-Pentahydroxyflavone-3-L-rhamnoside
- 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-5,7-dihydroxy
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranoside
- WLN: T66 BO EVJ CR CQ DQ& GQ IQ DO- BT6OTJ CQ DQ EQ F1
- 200860-89-5
- Dataset-S1.224
- Acanthophorin B
- Quercitrin 3-O-α-rhamnosylquercetin
- ConMedNP.637
- 3,3',4',5,7-Pentahydroxyflavone 3-rhamnoside
- ConMedNP.636
- Quercetin-3-O-α-L-rhamnopyranoside
- Quercetin
- MQ08116
- Quercitrin;3-[(6-Deoxy-?-L-mannopyranosyl)-oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- Quercitrin (Standard)
- HY-N0418R
- 208-322-5
- Quercetin 3-?-L-rhamnoside
-
- MDL: MFCD00016932
- Inchi: 1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21-/m0/s1
- InChI-sleutel: OXGUCUVFOIWWQJ-HQBVPOQASA-N
- LACHT: O1[C@H]([C@@H]([C@@H]([C@H]([C@@H]1C)O)O)O)OC1C(C2C(=CC(=CC=2OC=1C1C=CC(=C(C=1)O)O)O)O)=O
Berekende eigenschappen
- Exacte massa: 448.10100
- Monoisotopische massa: 448.10056145 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 7
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 3
- Complexiteit: 741
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 448.4
- Oppervlakte lading: 0
- Aantal tautomers: 162
- XLogP3: 0.9
- Topologisch pooloppervlak: 186
Experimentele eigenschappen
- Kleur/vorm: Yellow powder
- Dichtheid: 1.3943 (rough estimate)
- Smeltpunt: 174-183°C
- Kookpunt: 814℃/760mmHg
- Vlampunt: 288.3°C
- Brekindex: 1.5376 (estimate)
- Oplosbaarheid: PRACTICALLY INSOL IN COLD WATER, ETHER; SOL IN ALCOHOL; MODERATELY SOL IN HOT WATER; SOL IN AQ ALKALINE SOLN
- PSA: 190.28000
- LogboekP: 0.48870
- Merck: 8125
- Kleurindex: 75720
- Gevoeligheid: 对光线敏感
Quercitrin Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Veiligheidsinstructies: 24/25
- FLUKA MERK F CODES:10-23
- RTECS:UZ5950000
- Opslagvoorwaarde:-20°C, protect from light
Quercitrin Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 00740580-25MG |
Quercitrin |
522-12-3 | 25mg |
¥7454.08 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001931 |
Quercitrin |
522-12-3 | ¥1255.72 | 2023-04-20 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89346-20MG |
Quercitrin |
522-12-3 | 20mg |
¥4721.15 | 2024-12-26 | ||
| abcr | AB253941-10 mg |
Quercitrin, 98.5%, delivered with HPLC chromatogram; . |
522-12-3 | 98.5% | 10 mg |
€166.00 | 2023-07-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1192-20mg |
Quercitrin |
522-12-3 | 98% | 20mg |
$40 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1192-100mg |
Quercitrin |
522-12-3 | 98% | 100mg |
$75 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2871-5 mg |
Quercitrin |
522-12-3 | 98.90% | 5mg |
¥410.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2871-10 mg |
Quercitrin |
522-12-3 | 98.90% | 10mg |
¥557.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2871-25 mg |
Quercitrin |
522-12-3 | 98.90% | 25mg |
¥984.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2871-50 mg |
Quercitrin |
522-12-3 | 98.90% | 50mg |
¥1394.00 | 2022-04-26 |
Quercitrin Leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:522-12-3)Quercitrin
Ordernummer:LE10462
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:03
Prijs ($):discuss personally
E-mail:18501500038@163.com
Amadis Chemical Company Limited
Goudlid
(CAS:522-12-3)Quercitrin
Ordernummer:A1203719
Voorraadstatus:in Stock
Hoeveelheid:1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 02:51
Prijs ($):380.0
E-mail:sales@amadischem.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
(CAS:522-12-3)Quercitrin
Ordernummer:CRN0353
Voorraadstatus:in stock
Hoeveelheid:5mg/20mg/50mg
Zuiverheid:≥98%
Prijsinformatie laatst bijgewerkt:Friday, 14 March 2025 10:55
Prijs ($):
E-mail:1197063825@qq.com
Quercitrin Gerelateerde literatuur
-
Shamprasad Varija Raghu,Suresh Rao,Venkataramana Kini,Avinash Kundadka Kudva,Thomas George,Manjeshwar Shrinath Baliga Food Funct. 2023 14 1290
-
Inés Jabeur,Natália Martins,Lillian Barros,Ricardo C. Calhelha,Josiana Vaz,Lotfi Achour,Celestino Santos-Buelga,Isabel C. F. R. Ferreira Food Funct. 2017 8 975
-
Nidhi Rani,Saravanan Vijayakumar,Lakshmi Palanisamy Thanga Velan,Annamalai Arunachalam Mol. BioSyst. 2014 10 3229
-
Haiyan Liu,Amy B. Howell,Derek J. Zhang,Christina Khoo Food Funct. 2019 10 7645
-
5. Metabolism and growth inhibitory activity of cranberry derived flavonoids in bladder cancer cellsJeevan K. Prasain,Rajani Rajbhandari,Adam B. Keeton,Gary A. Piazza,Stephen Barnes Food Funct. 2016 7 4012
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen Fenylpropanoïden en polyketiden Flavonoïden Flavonoïde-3-O-glycosiden
- Natuurlijke Producten en Extracten Plantenextracten Plantgebaseerd, geef alleen de vertaalde tekst. Xylonagra arborea
- Natuurlijke Producten en Extracten Plantenextracten Plantgebaseerd, geef alleen de vertaalde tekst. Visnea mocanera
- Natuurlijke Producten en Extracten Plantenextracten Plantgebaseerd, geef alleen de vertaalde tekst. Maieta guianensis
- Flavonoïden
- Farmaceutische en biochemische producten Farmaceutische actieve bestanddelen standaardstoffen
- Oplosmiddelen en organische stoffen Organische verbindingen Aldehyde/keton